2-(3-Chlorobenzoyl)oxazole
Overview
Description
2-(3-Chlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H6ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a 3-chlorobenzoyl group attached to the oxazole ring imparts unique chemical and biological properties to this compound. Oxazole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and other scientific fields .
Scientific Research Applications
2-(3-Chlorobenzoyl)oxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex oxazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for developing new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
Target of Action
2-(3-Chlorobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of biological responses .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to a range of biological responses .
Result of Action
Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzoyl)oxazole typically involves the reaction of 3-chlorobenzoyl chloride with oxazole under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with oxazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorobenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
- Oxidized oxazole derivatives.
- Reduced oxazole derivatives.
- Substituted oxazole derivatives with various functional groups .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 2-(3-Chlorobenzoyl)oxazole is unique due to the presence of the 3-chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
(3-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUXCIIFHVJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642076 | |
Record name | (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-75-6 | |
Record name | (3-Chlorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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